3-Bromo-N11-ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N11-ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a pyrido-benzodiazepine core substituted with bromine, ethyl, methyl, and nitro groups. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N11-ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrido-Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the core structure. For example, a reaction between a pyridine derivative and a benzodiazepine precursor under acidic or basic conditions.
Bromination: Introduction of the bromine atom is usually achieved through electrophilic bromination using reagents like bromine or N-bromosuccinimide (NBS).
Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.
Alkylation: The ethyl and methyl groups are introduced through alkylation reactions, often using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction of the nitro group can yield an amino derivative, which can further participate in various coupling reactions.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild heating conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Benzodiazepine derivatives are widely studied for their pharmacological effects. This compound, due to its structural uniqueness, may exhibit novel therapeutic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific electronic or structural properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N11-ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is not fully elucidated. like other benzodiazepines, it is likely to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This interaction can lead to sedative, anxiolytic, and anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Nitrazepam: Another benzodiazepine used for its hypnotic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
3-Bromo-N11-ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific substitutions, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the nitro group, in particular, could influence its electronic properties and reactivity, potentially leading to novel applications in medicinal chemistry.
Properties
CAS No. |
133626-91-2 |
---|---|
Molecular Formula |
C15H13BrN4O3 |
Molecular Weight |
377.19 g/mol |
IUPAC Name |
3-bromo-11-ethyl-6-methyl-8-nitropyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H13BrN4O3/c1-3-19-12-5-4-10(20(22)23)7-13(12)18(2)15(21)11-6-9(16)8-17-14(11)19/h4-8H,3H2,1-2H3 |
InChI Key |
IRVVTFSQPQKIJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C(=O)C3=C1N=CC(=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.